molecular formula C13H6Cl6N2O B1596654 Carbanilide, 2,2',4,4',6,6'-hexachloro- CAS No. 20632-35-3

Carbanilide, 2,2',4,4',6,6'-hexachloro-

Cat. No.: B1596654
CAS No.: 20632-35-3
M. Wt: 418.9 g/mol
InChI Key: KCPIVZYPHAUCOR-UHFFFAOYSA-N
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Description

Carbanilide, 2,2',4,4',6,6'-hexachloro- is a synthetic organic compound with a wide range of applications. It is a white crystalline solid with a melting point of about 150°C and a boiling point of about 300°C. It has a wide range of uses in the pharmaceutical, agrochemical, and industrial fields. Carbanilide is used to produce a variety of insecticides, fungicides, and herbicides, as well as a range of other chemicals. It is also used in the production of dyes, plastics, and resins.

Scientific Research Applications

Biological and Toxicological Effects

A study by Ahn et al. (2008) assessed the biological activities of carbanilides, including triclocarban (a compound closely related to "Carbanilide, 2,2',4,4',6,6'-hexachloro-"), in in vitro bioassays. They found that some carbanilide compounds enhanced hormone-dependent induction of estrogen and androgen-dependent gene expression but exhibited little agonist activity on their own. This suggests a potential mechanism for endocrine disruption by these compounds. Additionally, triclosan, a structurally similar compound, showed weak agonistic and/or antagonistic activity in the aryl hydrocarbon receptor-responsive bioassay, highlighting the complex interactions these substances may have with endocrine systems (Ahn et al., 2008).

Environmental Fate and Degradation

Miller et al. (2008) investigated the fate of triclocarban (TCC) in estuarine sediments, providing insights into the environmental degradation of carbanilides. They found evidence for the reductive dechlorination of TCC to less chlorinated congeners, suggesting pathways for the environmental breakdown of similar compounds. The persistence of triclocarban and its diphenylurea backbone in sediments over the past 40 years indicates the environmental resilience of such compounds, which has implications for their ecological and human health impacts (Miller et al., 2008).

Biodegradation and Biotransformation

Yun et al. (2017) characterized a novel amidase from Ochrobactrum sp. TCC-2, capable of degrading TCC and its dehalogenated congeners. This enzyme hydrolyzes the amide bonds of TCC to more biodegradable products, indicating potential applications in bioremediation efforts to mitigate the environmental impact of carbanilides. The broad substrate spectrum of this amidase suggests its utility in breaking down a range of carbanilide-based contaminants (Yun et al., 2017).

Impact on Microbial Communities

Research by Miller et al. (2010) identified bacteria capable of degrading triclocarban and its non-chlorinated congener, carbanilide, using them as sole carbon sources. This study highlights the role of specific microbial communities in the breakdown of carbanilides in wastewater, offering insights into natural attenuation processes and the potential for engineered bioremediation strategies (Miller et al., 2010).

Mechanism of Action

Target of Action

The primary target of Carbanilide, 2,2’,4,4’,6,6’-hexachloro-, also known as 1,3-bis(2,4,6-trichlorophenyl)urea, is the enzyme enoyl- (acyl-carrier protein) (ACP) reductase . This enzyme is ubiquitously distributed in bacteria, fungi, and various plants . It plays a crucial role in fatty acid synthesis, catalyzing the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems .

Mode of Action

Carbanilide, 2,2’,4,4’,6,6’-hexachloro- exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . By doing so, it interrupts cell membrane synthesis and leads to bacterial growth inhibition . This compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus .

Biochemical Pathways

The inhibition of enoyl- (acyl-carrier protein) (ACP) reductase by Carbanilide, 2,2’,4,4’,6,6’-hexachloro- affects the fatty acid synthesis pathway . This disruption in fatty acid synthesis leads to an interruption in cell membrane formation, thereby inhibiting the growth of bacteria .

Pharmacokinetics

A human exposure study demonstrated that a portion of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- present in bar soaps is absorbed through the skin and is excreted in urine as N-glucuronides . The absorption of this compound during a human pharmacokinetic study was estimated at 0.6% of the 70 ± 15 mg of the compound in the soap used .

Result of Action

The primary result of the action of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is the inhibition of bacterial growth, particularly Gram-positive bacteria such as Staphylococcus aureus . This is achieved through the interruption of cell membrane synthesis, which is a result of the inhibition of the enzyme enoyl- (acyl-carrier protein) (ACP) reductase .

Action Environment

The action, efficacy, and stability of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- can be influenced by various environmental factors. For instance, it is a white crystalline solid that is insoluble in water but soluble in organic solvents. Therefore, the presence and type of solvent can significantly impact its action and efficacy. Furthermore, its stability and efficacy can be affected by temperature, as indicated by its storage recommendation at 28°C .

Properties

IUPAC Name

1,3-bis(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIVZYPHAUCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174662
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20632-35-3
Record name N,N′-Bis(2,4,6-trichlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20632-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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